molecular formula C10H9N3O4 B1274511 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione CAS No. 64464-22-8

5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione

Cat. No.: B1274511
CAS No.: 64464-22-8
M. Wt: 235.2 g/mol
InChI Key: NWBOWKFCGBXAIE-UHFFFAOYSA-N
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Description

5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione: is a heterocyclic compound featuring an imidazolidine ring substituted with a methyl group at the 5-position and a 4-nitrophenyl group

Mechanism of Action

Target of Action

The primary target of 5-Methyl-5-(4-nitrophenyl)-imidazolidine-2,4-dione is Tankyrase (TNKS) . TNKS-1 and TNKS-2 play vital roles in cellular processes, making them suitable targets, especially in cancer .

Mode of Action

The compound interacts with its target, TNKS, and inhibits its function It’s known that the inhibition of tnks can lead to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the functions of TNKS. TNKS plays a crucial role in several cellular processes, and its inhibition can affect these processes . The downstream effects of these changes are complex and depend on the specific cellular context.

Result of Action

The molecular and cellular effects of the compound’s action are related to its inhibition of TNKS. This can lead to changes in the cellular processes that TNKS is involved in . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione typically involves the reaction of 4-nitrobenzaldehyde with glycine in the presence of a base, followed by cyclization. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products:

    Reduction: 5-Methyl-5-(4-amino-phenyl)-imidazolidine-2,4-dione

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex heterocyclic compounds.
  • Employed in the study of reaction mechanisms involving imidazolidine derivatives.

Biology and Medicine:

  • Potential use as a pharmacophore in the design of new drugs.
  • Investigated for its antimicrobial and antifungal properties.

Industry:

  • Utilized in the development of new materials with specific electronic properties.
  • Applied in the synthesis of dyes and pigments.

Comparison with Similar Compounds

    5-Methyl-5-phenyl-imidazolidine-2,4-dione: Lacks the nitro group, resulting in different reactivity and biological activity.

    5-Methyl-5-(4-chloro-phenyl)-imidazolidine-2,4-dione: Contains a chloro group instead of a nitro group, affecting its chemical properties and applications.

Uniqueness:

  • The presence of the nitro group in 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione imparts unique reactivity, making it suitable for specific synthetic and biological applications.
  • Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-10(8(14)11-9(15)12-10)6-2-4-7(5-3-6)13(16)17/h2-5H,1H3,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBOWKFCGBXAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389472
Record name 5-Methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640755
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

64464-22-8
Record name 2,4-Imidazolidinedione, 5-methyl-5-(4-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64464-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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